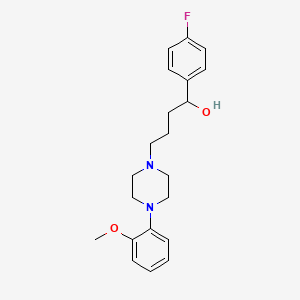
Anisopirol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisopirol is a neuroleptic compound primarily used as an antipsychotic drug. It is known for its potent effects, being approximately twice as effective as fluanisone, from which it is derived. The molecular formula of this compound is C21H27FN2O2, and it targets dopamine and N-methyl-D-aspartate (NMDA) receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisopirol is synthesized through the reduction of the carbonyl group in fluanisone. This reduction process involves the use of specific reducing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Anisopirol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The primary synthetic route for this compound involves the reduction of fluanisone.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction primarily produces this compound from fluanisone .
Applications De Recherche Scientifique
Anisopirol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Mécanisme D'action
Anisopirol exerts its effects primarily through its interaction with dopamine and NMDA receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and neuronal activity. The compound’s mechanism involves binding to these receptors and altering their conformation, leading to changes in intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Fluanisone: The parent compound from which Anisopirol is derived.
Pimozide: Another antipsychotic with similar receptor targets.
Bromperidol: Shares similar pharmacological properties and receptor affinities.
Melperone: Used in the treatment of psychiatric disorders with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its higher potency compared to fluanisone and its dual action on dopamine and NMDA receptors. This dual action makes it a valuable compound in both research and therapeutic contexts, offering potential advantages over other antipsychotics .
Propriétés
Numéro CAS |
13382-33-7 |
|---|---|
Formule moléculaire |
C21H27FN2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3 |
Clé InChI |
LCZRXFYSMJIDQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


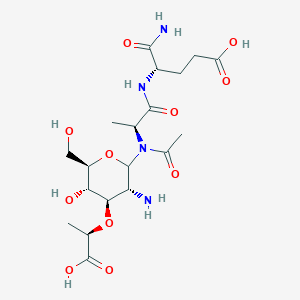
![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)
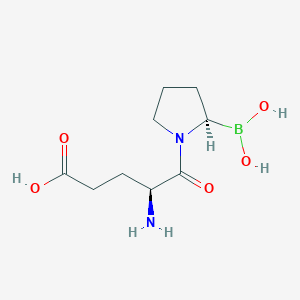
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)
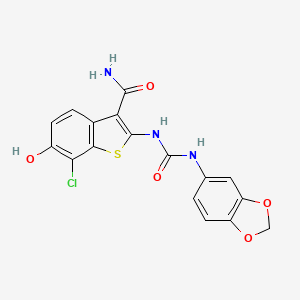
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)

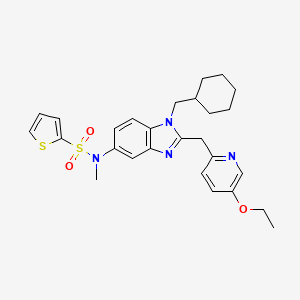
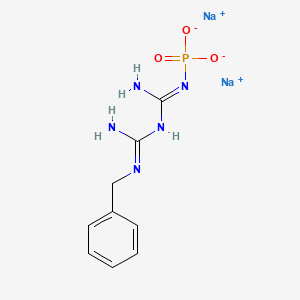
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
